molecular formula C6H7NO2 B7934300 2-hydroxy-3-methyl-1H-pyridin-4-one

2-hydroxy-3-methyl-1H-pyridin-4-one

Cat. No.: B7934300
M. Wt: 125.13 g/mol
InChI Key: IJZCZJQEMCSKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “2-hydroxy-3-methyl-1H-pyridin-4-one” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methyl-1H-pyridin-4-one involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:

    Batch Processing: Large quantities of reactants are mixed and reacted in a single batch.

    Continuous Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-methyl-1H-pyridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-hydroxy-3-methyl-1H-pyridin-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound may be used to study cellular processes and biochemical pathways.

    Medicine: The compound has potential therapeutic applications and may be investigated for its effects on specific diseases or conditions.

    Industry: this compound is used in industrial processes, such as the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of CID

Properties

IUPAC Name

2-hydroxy-3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-5(8)2-3-7-6(4)9/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZCZJQEMCSKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.